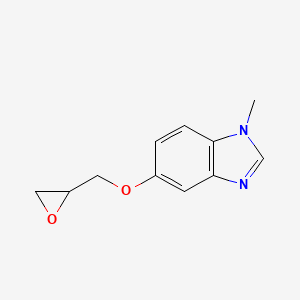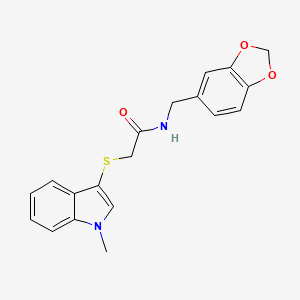![molecular formula C24H24N2O5S B2414451 5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1114909-04-4](/img/structure/B2414451.png)
5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. It also contains a furyl group (a furan ring), a thioether group, and a trimethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The furyl, thioether, and trimethoxyphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The furyl group is a five-membered ring containing four carbon atoms and one oxygen atom. The thioether group consists of a sulfur atom bonded to two carbon atoms. The trimethoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with three methoxy groups (–OCH3) attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole, furyl, thioether, and trimethoxyphenyl groups. The 1,2,4-oxadiazole and furyl rings may participate in electrophilic aromatic substitution reactions. The thioether group might be oxidized. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar 1,2,4-oxadiazole ring and the methoxy groups could influence its solubility .Scientific Research Applications
Synthesis Techniques
Research efforts have been directed towards developing efficient synthesis methods for oxadiazole derivatives, including compounds structurally related to the one . Kudelko and Jasiak (2013) described an efficient synthesis of 5-substituted 1,3,4-oxadiazoles conjugated to thiophene or furan rings, which could be relevant to the synthesis of compounds like the target chemical (A. Kudelko & Karolina Jasiak, 2013).
Biological Activities
Several studies have focused on the biological activities of oxadiazole derivatives. For instance, a study by Al-Wahaibi et al. (2021) investigated oxadiazole mannich bases, revealing significant antimicrobial and anti-proliferative activities. This suggests that derivatives like the target compound could hold therapeutic potential against various microbial infections and cancer (L. H. Al-Wahaibi et al., 2021).
Antifungal and Antimicrobial Properties
Antioxidant Properties
The incorporation of the 3,4,5-trimethoxyphenyl moiety, as seen in the target compound, has been associated with antioxidant activity. Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group and evaluated their antioxidant activities, suggesting that similar structures could possess significant antioxidant potential (H. S. Kareem et al., 2016).
properties
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-15-5-7-16(8-6-15)13-32-14-18-9-10-19(30-18)24-25-23(26-31-24)17-11-20(27-2)22(29-4)21(12-17)28-3/h5-12H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXKMSQOGZDLEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)
![N-(4-fluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2414379.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)

![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)
![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)